1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Overview
Description
1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a chlorobenzoyl group
Preparation Methods
The synthesis of 1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the 2-chlorobenzoyl chloride: This can be prepared by treating 2-chlorobenzoic acid with thionyl chloride or phosphorus pentachloride.
Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
Coupling reactions: The final step involves coupling the 2-chlorobenzoyl chloride with the thiadiazole derivative and piperidine-4-carboxamide under suitable conditions to form the target compound.
Chemical Reactions Analysis
1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral properties, particularly against human coronaviruses.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle .
Comparison with Similar Compounds
1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can be compared with other piperidine-4-carboxamide derivatives:
Piperidine-4-carboxamide: This simpler compound lacks the chlorobenzoyl and thiadiazole groups, making it less versatile in terms of chemical reactivity and applications.
N-(2-chlorobenzoyl)piperidine-4-carboxamide: This compound lacks the thiadiazole ring, which may reduce its potential antiviral activity.
The presence of the thiadiazole ring and the chlorobenzoyl group in this compound makes it unique and potentially more effective in its applications.
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-2-26-11-15-21-22-18(27-15)20-16(24)12-7-9-23(10-8-12)17(25)13-5-3-4-6-14(13)19/h3-6,12H,2,7-11H2,1H3,(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNPETVQPLNQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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